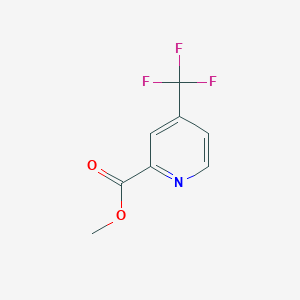![molecular formula C17H15N5O3S B607271 N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine CAS No. 2083627-02-3](/img/structure/B607271.png)
N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine” is a complex organic molecule that contains several functional groups, including a furan ring, a phenyl ring, a triazolo ring, and a pyrimidin ring. These functional groups suggest that this compound may have interesting chemical and physical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions that involve the formation of the various rings and the addition of the functional groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amine group might be involved in acid-base reactions, while the rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .科学的研究の応用
Inhibition of Polycomb Repressive Complex 2 (PRC2)
EED226 is a highly potent and selective small-molecule inhibitor of PRC2 . PRC2 catalyzes the methylation of histone H3 lysine 27 (H3K27) and the enrichment of its catalytic product H3K27me3 is responsible for the silencing of tumor suppressor genes and the blocking of transcripts related to immunity and cell terminal differentiation .
Targeting Embryonic Ectoderm Development (EED)
EED226 targets embryonic ectoderm development (EED) to disrupt its major interactions with other components, which are necessary to the PRC2 function . This strategy has shown promising results .
Cancer Treatment
EED226 has been studied as a potential chemotherapy for cancer treatment . It has shown promising pharmacokinetic characteristics and achieved 100% tumor growth inhibition (TGI) at 40 mg kg −1 after 32 days of oral gavage in a mouse subcutaneous xenograft model of Karpas422 .
Overcoming Drug Resistance
Targeting EED with EED226 is a new strategy that has emerged in recent years to overcome the drug resistance caused by secondary mutations .
Modulating the Immune Response
EED226 has been found to suppress tumor progression by modulating the immune response . It has been shown to increase the frequency of effector CD8 + T-cell infiltrates in tumors .
Potential Combination Therapy
The unique mechanism of action (MOA) of EED226 suggests potential for combination therapy of EED and EZH2 inhibitors .
作用機序
将来の方向性
特性
IUPAC Name |
N-(furan-2-ylmethyl)-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-26(23,24)14-6-4-12(5-7-14)15-10-19-17(22-11-20-21-16(15)22)18-9-13-3-2-8-25-13/h2-8,10-11H,9H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIRSNMPIZZNBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(N3C2=NN=C3)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine | |
Q & A
A: EED226 is a potent and selective inhibitor of the Polycomb Repressive Complex 2 (PRC2) [, ]. It achieves this by binding to the histone H3 lysine 27 trimethylation (H3K27me3) binding pocket of Embryonic Ectoderm Development (EED), a regulatory subunit of PRC2 [, , ]. This binding allosterically inhibits PRC2 activity [, ], leading to a decrease in H3K27me3 levels [, ]. Consequently, the transcriptional repression of PRC2 target genes is reduced [], influencing various cellular processes such as cell survival, proliferation, and differentiation [, , ].
ANone: The full chemical name for EED226 is N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine. Unfortunately, the provided research excerpts do not include information about the molecular formula, weight, or spectroscopic data for EED226.
ANone: The provided research excerpts do not offer specific details on the material compatibility and stability of EED226 under various conditions.
ANone: EED226 is not described as having catalytic properties itself. Its primary function is the inhibition of the PRC2 complex, which has enzymatic activity. The research primarily focuses on its therapeutic potential as an epigenetic modulator.
A: Yes, computational methods have played a role in understanding EED226's interactions and optimizing its structure. Researchers have employed molecular modeling, including MM/GBSA_IE calculations and alanine scanning, to analyze the binding interactions between EED226 and the EED protein []. These studies have identified key residues involved in binding and have provided insights for the rational design of novel EED inhibitors with improved potency and selectivity [].
ANone: The provided research excerpts do not contain information specifically addressing SHE regulations for EED226.
A: EED226 has been shown to possess excellent pharmacokinetic properties []. Notably, it exhibits good oral bioavailability, enabling its effective delivery and systemic exposure [, ]. In vivo studies demonstrate that EED226 effectively inhibits PRC2 activity, leading to reduced H3K27me3 levels and modulation of PRC2 target gene expression [, , , ].
A: EED226 has shown promising anticancer activity in both in vitro and in vivo models. In cell-based assays, EED226 effectively inhibits the growth of various cancer cell lines, including lymphoma cells harboring EZH2 mutations [, ]. In vivo, EED226 demonstrates potent antitumor activity in xenograft mouse models, leading to significant tumor regression [, ]. These findings highlight the therapeutic potential of EED226 for cancers driven by PRC2 dysregulation.
A: While the provided research excerpts do not explicitly address resistance mechanisms specific to EED226, one study investigates resistance to EZH2 inhibitors, which also target the PRC2 complex []. The study identified potential resistance mechanisms, including activation of specific signaling pathways (IGF-1R, MEK, and PI3K) and the acquisition of mutations in the EZH2 protein []. Interestingly, EED226 retained activity against DLBCL cells resistant to certain EZH2 inhibitors, suggesting it might overcome some resistance mechanisms [].
ANone: The provided research excerpts do not provide comprehensive information regarding the toxicology and safety profile of EED226, including potential long-term effects.
A: While the provided research excerpts do not directly address the identification of specific biomarkers for EED226 treatment, one study highlights the potential of MHC-I genes as biomarkers []. EED226 treatment was found to increase MHC-I protein expression in nasopharyngeal carcinoma cells []. Further investigations are warranted to explore the implications of this finding for immunotherapy response prediction in NPC [].
ANone: The specific analytical methods used for characterizing and quantifying EED226 are not detailed in the provided research excerpts.
A: The discovery and development of EED226 represent significant milestones in the field of PRC2-targeted therapies. The identification of EED as a viable target for allosteric inhibition of PRC2 and the subsequent development of potent and selective EED inhibitors like EED226 have opened new avenues for therapeutic intervention in cancers driven by PRC2 dysregulation [, , ]. Additionally, the finding that EED inhibitors might overcome resistance mechanisms associated with EZH2 inhibitors further highlights their potential clinical value [].
A: EED226 research exemplifies cross-disciplinary collaboration, integrating expertise from various fields, including medicinal chemistry, cancer biology, epigenetics, and computational chemistry. This collaborative effort has been instrumental in the discovery, characterization, and preclinical development of EED226 [, , , ]. The synergy between these disciplines has advanced our understanding of PRC2 biology and paved the way for potential new treatment strategies for PRC2-driven cancers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


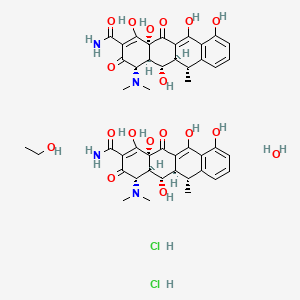
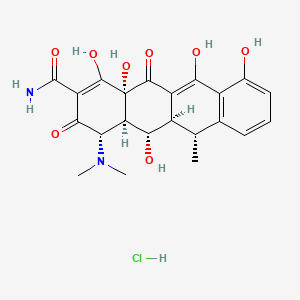


![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)
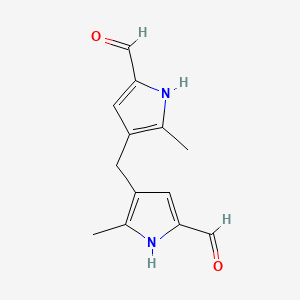
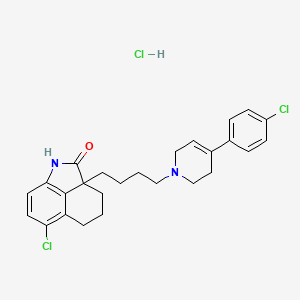
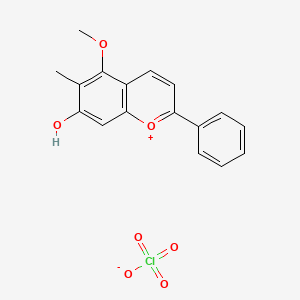

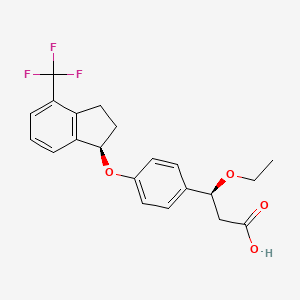
![1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea](/img/structure/B607209.png)
